Cyclodecanone's Preferred [3232]-2-one Conformation Dictates Its Reactivity Profile
Force-field calculations identify the [3232]-2-one as the lowest-energy conformation for cyclodecanone [1]. This is in contrast to cyclododecanone, which adopts the [3333]-2-one conformation as its energy minimum [1]. The conformational preferences directly influence the compound's behavior in reactions and its potential as a building block for constructing larger macrocycles.
| Evidence Dimension | Lowest-energy conformation |
|---|---|
| Target Compound Data | [3232]-2-one |
| Comparator Or Baseline | Cyclododecanone: [3333]-2-one |
| Quantified Difference | Distinct conformational preference |
| Conditions | Iterative force-field calculations |
Why This Matters
The specific conformation of a cyclic ketone pre-organizes the molecule for certain ring-expansion or ring-opening reactions, making cyclodecanone the preferred starting material for accessing specific macrocyclic geometries that are not readily achievable from cyclododecanone.
- [1] Iterative force-field calculations of cyclodecanone. (2001). ScienceDirect. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0040402001892024 View Source
